2-(2-Chlorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a key intermediate compound utilized in the development of LY3154207. [] LY3154207 is classified as a positive allosteric modulator (PAM) of the human dopamine D1 receptor. [] This compound plays a crucial role in scientific research aimed at understanding and developing novel therapeutic approaches for neurological disorders associated with dopamine D1 receptor dysfunction. []
While a detailed synthesis procedure for 2-(2-Chlorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one is not explicitly provided in the provided papers, its role as an intermediate in the synthesis of LY3154207 is mentioned. [] The synthesis of LY3154207 involves conformational studies and the utilization of a novel co-crystal form to address challenges associated with developing catechol-based orthosteric agonists of the dopamine D1 receptor. []
The primary application of 2-(2-Chlorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one is as a critical building block in synthesizing LY3154207. [] By serving as an intermediate, this compound contributes to the development of a novel class of dopamine D1 positive allosteric modulators with potential therapeutic applications in neurological disorders. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2